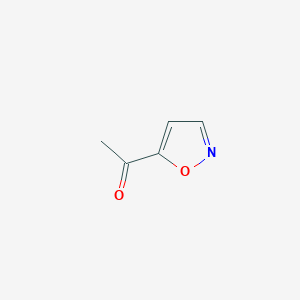

1-(Isoxazol-5-yl)éthanone

Vue d'ensemble

Description

1-(Isoxazol-5-yl)ethanone is a heterocyclic compound with the molecular formula C5H5NO2. It features an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and organic synthesis .

Applications De Recherche Scientifique

1-(Isoxazol-5-yl)ethanone has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Isoxazole derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

Isoxazole derivatives are known to interact with a variety of biological targets, suggesting that this compound may also have multiple targets .

Mode of Action

Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . These activities suggest that 1-(Isoxazol-5-yl)ethanone may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by isoxazole derivatives, it is likely that this compound affects multiple pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c, suggesting that temperature and atmospheric conditions may influence its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-5-yl)ethanone can be synthesized through several methods. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods: In industrial settings, the production of 1-(Isoxazol-5-yl)ethanone often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of sodium hypochlorite as an oxidizing agent in the presence of a suitable solvent .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Isoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles and isoxazolines, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound of 1-(Isoxazol-5-yl)ethanone, featuring the same five-membered ring structure.

Isoxazoline: A reduced form of isoxazole with a saturated ring.

Oxazole: Another five-membered ring compound with one oxygen and one nitrogen atom, but with different positioning of the atoms.

Uniqueness: 1-(Isoxazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in both research and industry .

Activité Biologique

1-(Isoxazol-5-yl)ethanone, a heterocyclic compound with the molecular formula CHNO, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The isoxazole ring structure, characterized by the presence of nitrogen and oxygen atoms, contributes to its interaction with various biological targets, making it a promising candidate for drug development.

1-(Isoxazol-5-yl)ethanone exhibits a wide range of biological activities, including:

- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains.

- Antiviral Properties : Some studies suggest efficacy against viral pathogens.

- Antitumor Effects : Research indicates potential in inhibiting tumor growth.

- Anti-inflammatory Activity : The compound may modulate inflammatory responses.

- Immunomodulatory Effects : It can influence immune system functions.

- Anticonvulsant and Antidiabetic Effects : Preliminary studies suggest these additional therapeutic potentials .

Pharmacokinetics

The pharmacokinetic profile of 1-(Isoxazol-5-yl)ethanone remains under investigation, but it is noted that the compound should be stored under inert conditions at temperatures between 2-8°C to maintain stability. Its solubility and absorption characteristics are also critical areas for further research.

Biological Activity Overview

Table 1 summarizes the primary biological activities associated with 1-(Isoxazol-5-yl)ethanone and related isoxazole derivatives.

Case Studies

- Antitumor Activity : A study evaluating various isoxazole derivatives found that 1-(Isoxazol-5-yl)ethanone exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of isoxazole derivatives, including 1-(Isoxazol-5-yl)ethanone. The results indicated a dose-dependent reduction in edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial Efficacy : Research highlighted the effectiveness of 1-(Isoxazol-5-yl)ethanone against multidrug-resistant bacterial strains, showcasing its potential in addressing antibiotic resistance issues .

Propriétés

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBGXGRJNAABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604804 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-38-0 | |

| Record name | 1-(5-Isoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.